4-(Azepan-1-ylsulfonyl)benzoyl chloride

Descripción

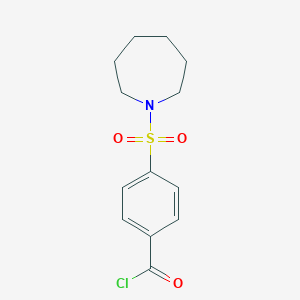

4-(Azepan-1-ylsulfonyl)benzoyl chloride is a sulfonamide-functionalized benzoyl chloride derivative characterized by a seven-membered azepane ring attached via a sulfonyl group to the benzoyl chloride core. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and other acylated derivatives. Its structure combines the electrophilic reactivity of the benzoyl chloride group with the steric and electronic effects of the azepane-sulfonyl moiety, making it distinct from simpler benzoyl chlorides .

Propiedades

IUPAC Name |

4-(azepan-1-ylsulfonyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMVCZXBPXRLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylsulfonyl)benzoyl chloride typically involves the reaction of 4-sulfamoylbenzoic acid with thionyl chloride, followed by the introduction of azepane. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Azepan-1-ylsulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-(Azepan-1-ylsulfonyl)benzoic acid.

Reduction: It can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophiles: Such as amines, alcohols, and thiols.

Solvents: Anhydrous solvents like dichloromethane or toluene.

Catalysts: Acid or base catalysts depending on the reaction.

Major Products Formed

Substituted Benzoyl Compounds: Formed through substitution reactions.

4-(Azepan-1-ylsulfonyl)benzoic Acid: Formed through hydrolysis.

Aplicaciones Científicas De Investigación

4-(Azepan-1-ylsulfonyl)benzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(Azepan-1-ylsulfonyl)benzoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Key structural analogs include:

- Electronic Effects : The electron-withdrawing sulfonyl group in 4-(Azepan-1-ylsulfonyl)benzoyl chloride increases its electrophilicity compared to 4-methoxybenzoyl chloride, which is stabilized by electron donation .

Research Findings and Industrial Relevance

- Pharmaceutical Applications : Derivatives of this compound have been explored as ligands for dopamine receptors, leveraging the azepane ring’s conformational flexibility to enhance binding selectivity .

- Material Science : Its sulfonyl group enables covalent bonding with polymers, contrasting with simpler benzoyl chlorides used as crosslinkers .

Q & A

Q. What are the established synthetic routes for preparing 4-(Azepan-1-ylsulfonyl)benzoyl chloride?

Methodological Answer: The compound is typically synthesized via a two-step process:

Sulfonation and Cyclization : React 4-chlorosulfonylbenzoyl chloride with azepane to form the sulfonamide intermediate.

Chlorination : Convert the carboxylic acid group to the acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous toluene or dichloromethane. Catalytic dimethylformamide (DMF) may accelerate the reaction .

Q. Key Considerations :

Q. Table 1: Representative Reaction Conditions

| Step | Reagent/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Azepane, NEt₃ | THF | 0°C → RT | 75% | |

| 2 | SOCl₂, DMF (cat.) | Toluene | 65°C | 85% |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Moisture Sensitivity : The compound is highly hygroscopic. Store under inert gas (argon/nitrogen) in sealed, flame-dried glassware .

- Temperature : Keep at –20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Handling : Use impermeable gloves (e.g., nitrile), sealed goggles, and a fume hood. Conduct reactions in anhydrous solvents (e.g., dry THF or DCM) .

- Decomposition Signs : Fuming in air indicates hydrolysis; discard compromised batches.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced Research Questions

Q. How does the azepane-sulfonyl moiety influence reactivity in nucleophilic acyl substitution?

Methodological Answer: The azepane ring introduces steric hindrance and electron-donating effects, altering reactivity:

- Steric Effects : Slower reaction kinetics with bulky nucleophiles (e.g., tert-butylamine) compared to benzoyl chloride derivatives .

- Electronic Effects : Enhanced electrophilicity at the carbonyl carbon due to sulfonyl group electron-withdrawing effects, accelerating reactions with alcohols or amines .

Q. Experimental Design Tip :

Q. How can researchers resolve contradictions in reported reactivity under varying conditions?

Methodological Answer: Discrepancies often arise from solvent polarity, temperature, or competing side reactions. For example:

- Case Study : In DMF, the compound may undergo partial hydrolysis to the carboxylic acid, reducing acylation efficiency. Use aprotic solvents (e.g., THF) and low temperatures (0–5°C) to suppress hydrolysis .

- Data Reconciliation : Perform control experiments with deuterated solvents to track intermediates via NMR .

Q. What role does this compound play in designing dopamine receptor ligands?

Methodological Answer: The acyl chloride is a key intermediate for synthesizing benzamide-based ligands targeting dopamine D₂-like receptors:

Q. Table 2: Example Ligand Synthesis

| Target Receptor | Coupling Partner | Ki (nM) | Reference |

|---|---|---|---|

| D₃ | 4-Amino-1-benzylpiperidine | 2.1 |

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

Q. Mitigation Strategy :

Q. How does thermal stability impact reaction design for large-scale applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.